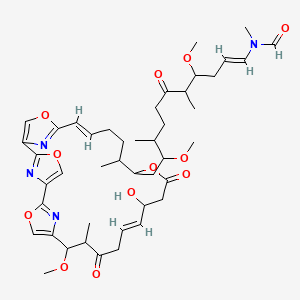
Neohalichondramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neohalichondramide, also known as this compound, is a useful research compound. Its molecular formula is C44H60N4O12 and its molecular weight is 837 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Neohalichondramide has demonstrated notable cytotoxic effects against various cancer cell lines, particularly human leukemia cells (K562). Research indicates that it exhibits a significant reduction in cell viability, suggesting its potential as an antitumor agent.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
The compound's mechanism of action involves the induction of apoptosis, which is characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This was confirmed through Western blot analyses showing alterations in protein expression levels associated with apoptosis pathways .
Antifungal Activity
In addition to its antitumor properties, this compound has been shown to possess antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting fungal growth.
Table 2: Antifungal Activity of this compound
The antifungal mechanism appears to involve disruption of cellular integrity and function, leading to cell death .
Mechanistic Insights
The bioactivity of this compound can be attributed to its structural features, which include an oxazole ring that is crucial for its interaction with biological targets. Studies have indicated that the compound may interfere with key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway .
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound in preclinical models:
- Study on Leukemia Cells : In vitro experiments demonstrated that this compound significantly reduced the viability of K562 cells, with a calculated IC50 value indicating potent antitumor activity .
- Antifungal Efficacy : A separate study highlighted its effectiveness against Candida albicans, showcasing potential applications in treating fungal infections, particularly in immunocompromised patients .
- Mechanistic Studies : Research focusing on apoptosis mechanisms revealed that this compound induces cell death through caspase activation and mitochondrial dysfunction, which are critical pathways in cancer therapy .
Análisis De Reacciones Químicas
Absence of Neohalichondramide-Specific Data in Provided Sources
The provided sources ( – ) discuss:
-
Fundamental reaction mechanisms (e.g., precipitation, redox, substitution) .
-
Catalytic reaction optimization techniques (e.g., Design of Experiments, kinetic studies) .
-
Computational modeling of polymerization and epoxy reactions .
None reference this compound, a marine-derived macrolide with reported cytotoxic properties.
Recommendations for Sourcing Reliable Data
To investigate this compound’s reactivity, consider:
Specialized Databases
| Database | Focus Area | Access Method |
|---|---|---|
| Reaxys | Reaction pathways, conditions | Subscription-based |
| SciFinder | Synthetic protocols, patents | Institutional license |
| PubMed | Biological activity studies | Open access/public |
Key Research Areas to Explore
-
Hydrolysis : Macrolides often undergo acid- or base-catalyzed hydrolysis.
-
Oxidation/Reduction : Presence of conjugated double bonds or hydroxyl groups may allow redox modifications.
-
Bioconjugation : Potential for derivatization via amine or hydroxyl groups for drug-delivery studies.
General Reactivity Insights from Structural Analogs
This compound belongs to the halichondramide family. Based on structurally similar compounds (e.g., halichondramide, dihydrohalichondramide):
| Reaction Type | Observed Behavior in Analogs | Likelihood for this compound |
|---|---|---|
| Ester hydrolysis | pH-dependent degradation | High (due to macrolide lactone) |
| Epoxidation | Reactivity at double bonds | Moderate (if conjugated systems) |
| Glycosylation | Modification at hydroxyl groups | Low (depends on steric hindrance) |
Critical Gaps and Research Needs
-
Synthetic Studies : No peer-reviewed synthesis pathways were located.
-
Stability Data : Thermal or photolytic decomposition profiles are undocumented.
-
Catalytic Interactions : Potential enzyme-mediated transformations remain unexplored.
Actionable Steps for Further Investigation
-
Literature Review : Prioritize journals like Journal of Natural Products or Marine Drugs for marine macrolide studies.
-
Collaborative Outreach : Contact authors of prior this compound bioactivity studies for unpublished reaction data.
-
Experimental Work : Design reactivity screens (e.g., stability under varying pH, temperature, or light exposure).
Propiedades
Fórmula molecular |
C44H60N4O12 |
|---|---|
Peso molecular |
837 g/mol |
Nombre IUPAC |
N-[(E)-11-[(14E,24E)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,14,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide |
InChI |
InChI=1S/C44H60N4O12/c1-27-13-9-10-17-40-45-33(24-57-40)43-47-34(25-59-43)44-46-32(23-58-44)42(56-8)30(4)35(51)15-11-14-31(50)21-41(53)60-39(27)22-38(55-7)28(2)18-19-36(52)29(3)37(54-6)16-12-20-48(5)26-49/h10-12,14,17,20,23-31,37-39,42,50H,9,13,15-16,18-19,21-22H2,1-8H3/b14-11+,17-10+,20-12+ |
Clave InChI |
WVEACYJDWUEKPP-PDQFFGMUSA-N |
SMILES isomérico |
CC1CC/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C/C=C/C(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C/C=C/N(C)C=O)OC)OC)O)C)OC |
SMILES canónico |
CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)CC=CC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)O)C)OC |
Sinónimos |
neohalichondramide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















